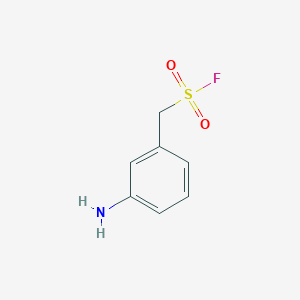

(3-Aminophenyl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Aminophenyl)methanesulfonyl fluoride: is a chemical compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. This compound is notable for its unique chemical properties and has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of (3-Aminophenyl)methanesulfonyl fluoride typically involves the following steps:

Starting Materials: : The synthesis begins with 3-aminophenol and methanesulfonyl chloride as the primary starting materials.

Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Catalysts: : A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Purification: : The product is purified through recrystallization or column chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

(3-Aminophenyl)methanesulfonyl fluoride: undergoes several types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group, resulting in 3-nitrophenylmethanesulfonyl fluoride .

Reduction: : The nitro group can be reduced to an amine, yielding 3-amino-3'-methanesulfonyl fluoride .

Substitution: : The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents: : Reagents such as sodium borohydride, lithium aluminum hydride, and various amines are commonly used in these reactions.

Major Products: : The major products formed from these reactions include 3-nitrophenylmethanesulfonyl fluoride , 3-amino-3'-methanesulfonyl fluoride , and various substituted derivatives.

Aplicaciones Científicas De Investigación

(3-Aminophenyl)methanesulfonyl fluoride: has several scientific research applications, including:

Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: : The compound is employed as a chemical probe to study protein interactions and enzyme activities.

Industry: : The compound is utilized in the production of fluorescent probes and other functional materials for biomedical applications.

Mecanismo De Acción

The mechanism by which (3-Aminophenyl)methanesulfonyl fluoride exerts its effects involves the following:

Protease Inhibition: : The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues in proteases, leading to irreversible inhibition.

Molecular Targets: : The primary targets are serine, threonine, lysine, tyrosine, cysteine, and histidine residues in proteins.

Pathways Involved: : The inhibition of proteases disrupts various biological pathways, including those involved in protein degradation, signaling, and immune responses.

Comparación Con Compuestos Similares

(3-Aminophenyl)methanesulfonyl fluoride: is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: : Other compounds with similar structures include benzenesulfonic acid derivatives and fluorinated phenylmethanesulfonyl fluorides .

Uniqueness: : The presence of the amino group in This compound provides additional reactivity and versatility compared to its counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(3-Aminophenyl)methanesulfonyl fluoride (CAS Number: 2172323-72-5) is a synthetic organofluorine compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈FNO₂S, with a molecular weight of approximately 195.21 g/mol. It features an amino group attached to a phenyl ring, which is further linked to a methanesulfonyl fluoride moiety. This structure allows for significant reactivity due to the sulfonyl fluoride group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The primary biological activity of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE) , an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant for therapeutic applications in neurological disorders such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

Binding Characteristics

Research indicates that this compound binds irreversibly to the active site of AChE, resulting in prolonged inhibition compared to reversible inhibitors. This characteristic is crucial for understanding its pharmacological profile and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available aminophenols and methanesulfonyl fluoride.

- Reaction Conditions : The reaction conditions may vary but often include the use of solvents like dichloromethane or dimethylformamide under controlled temperatures.

- Purification : The product is purified through recrystallization or chromatography techniques to achieve high purity levels.

This method allows for efficient formation while minimizing side reactions, making it suitable for both small-scale and larger-scale applications .

Applications

This compound has several notable applications:

- Medicinal Chemistry : It serves as a chemical probe for studying protein interactions and enzyme activities, particularly in the context of cholinergic signaling.

- Organic Synthesis : Due to its reactivity as a sulfonyl fluoride, it can be utilized as an intermediate in the synthesis of various biologically active compounds.

- Chemical Biology : The compound's ability to act as an irreversible inhibitor makes it valuable for research into enzyme mechanisms and drug design.

Comparative Analysis

To further illustrate the significance of this compound within its chemical class, the following table compares it with structurally related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methanesulfonyl fluoride | Sulfonyl fluoride | Known irreversible inhibitor of acetylcholinesterase |

| (4-Aminophenyl)methanesulfonyl fluoride | Sulfonamide | Similar mechanism but different substitution pattern |

| (2-Aminophenyl)methanesulfonyl fluoride | Sulfonamide | Variance in amino group position affects biological activity |

| Benzene sulfonamide | Sulfonamide | Non-fluorinated analog; lacks specific reactivity |

The unique amino substitution on the phenolic ring of this compound may enhance its selectivity towards specific biological targets compared to other sulfonamides or sulfonyl fluorides.

Propiedades

IUPAC Name |

(3-aminophenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJCISFPCDZFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.